molecular formula C15H23N3O2 B2432219 3-Methyl-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}butan-1-one CAS No. 2380071-62-3

3-Methyl-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}butan-1-one

Cat. No.: B2432219
CAS No.: 2380071-62-3
M. Wt: 277.368
InChI Key: VRKZEHNCGGVICX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}butan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a pyrimidine moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}butan-1-one typically involves multi-step organic reactions. One common method involves the condensation of 3-amino-1,2,4-triazoles with methyl 3-(2-R-4-methylpyrimidin-5-yl)-3-oxopropionates and a series of C1 synthons such as aromatic aldehydes, triethyl orthoformate, or dimethylformamide dimethyl acetal (DMFDMA) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}butan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-Methyl-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}butan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}butan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit endothelin converting enzyme 1 or activate insulin-like growth factor receptor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}butan-1-one is unique due to its specific combination of a piperidine ring and a pyrimidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

3-methyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-11(2)8-14(19)18-6-4-13(5-7-18)20-15-16-9-12(3)10-17-15/h9-11,13H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRKZEHNCGGVICX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OC2CCN(CC2)C(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.